molecular formula C16H20ClF3N2O4S B2761584 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate CAS No. 1397000-32-6

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate

Cat. No.: B2761584
CAS No.: 1397000-32-6
M. Wt: 428.85
InChI Key: ASCVNDYMBOWBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate is a useful research compound. Its molecular formula is C16H20ClF3N2O4S and its molecular weight is 428.85. The purity is usually 95%.
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Scientific Research Applications

Rapid Analysis of Amino Acid Enantiomers

Research demonstrates the derivatization of amino acids with ethyl chloroformate or 2,2,2-trifluoroethyl chloroformate for the rapid separation of enantiomeric isomers by capillary gas chromatography. This method, suitable for enantiomer separation rather than quantitative analysis, highlights the compound's role in facilitating the study of amino acids' chiral properties (Abe et al., 1996).

Synthesis of Orthogonally Protected Amino Acids

The synthesis of orthogonally protected amino acids for the synthesis of edeine analogs demonstrates another application in peptide chemistry. Using differently N-protected (S)-2,3-diaminopropanoic acid as a substrate, this research contributes to the development of novel compounds for further biochemical studies (Czajgucki et al., 2003).

Facile Synthesis of Deaza-Analogues of Marine Alkaloids

A series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates were prepared, showcasing the compound's utility in synthesizing complex molecular structures. This work underlines its importance in the exploration of novel compounds with potential biological activities (Carbone et al., 2013).

Characterization of Protein Amino Acids

The use of ethyl chloroformate derivatives for the characterization of protein amino acids via gas chromatography/mass spectrometry illustrates another application. This approach enables the rapid and sensitive determination of amino acids, contributing to advancements in proteomics and bioanalytical chemistry (Vatankhah & Moini, 1994).

Synthesis and Utility as a Coupling Reagent

Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) was reported for its efficiency in racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. This highlights its utility in synthetic chemistry, offering a greener alternative to traditional coupling agents (Thalluri et al., 2013).

Properties

IUPAC Name

ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClF3N2O4S/c1-5-25-13(23)11(22-14(24)26-15(2,3)4)8-27-12-10(17)6-9(7-21-12)16(18,19)20/h6-7,11H,5,8H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCVNDYMBOWBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSC1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.